molecular formula C20H15F3N2O3 B3639738 2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 2-METHYL-4-QUINOLINECARBOXYLATE

2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 2-METHYL-4-QUINOLINECARBOXYLATE

Cat. No.: B3639738
M. Wt: 388.3 g/mol
InChI Key: CAZICZYJUJEUIG-UHFFFAOYSA-N
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Description

2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 2-METHYL-4-QUINOLINECARBOXYLATE is a complex organic compound known for its unique chemical structure and properties. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a trifluoromethyl group attached to an aniline moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 2-METHYL-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling Reactions: The final step involves coupling the quinoline core with the trifluoromethyl aniline derivative through esterification or amidation reactions under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 2-METHYL-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl groups to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and substituted quinoline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 2-METHYL-4-QUINOLINECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 2-METHYL-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-OXO-2-(3-(TRIFLUOROMETHYL)ANILINO)ETHYL)ISOQUINOLINIUM CHLORIDE
  • 2-(2-OXO-2-(4-(TRIFLUOROMETHYL)ANILINO)ETHYL)PHTHALAZIN-2-IUM CHLORIDE
  • 2-METHYL-1-(2-OXO-2-(3-(TRIFLUOROMETHYL)ANILINO)ETHYL)PYRIDINIUM CHLORIDE

Uniqueness

What sets 2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 2-METHYL-4-QUINOLINECARBOXYLATE apart from similar compounds is its unique combination of a quinoline core and a trifluoromethyl aniline moiety. This combination imparts distinct chemical and physical properties, making it particularly valuable in research and industrial applications. Its stability, reactivity, and potential biological activity make it a compound of significant interest.

Properties

IUPAC Name

[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl] 2-methylquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O3/c1-12-9-16(15-7-2-3-8-17(15)24-12)19(27)28-11-18(26)25-14-6-4-5-13(10-14)20(21,22)23/h2-10H,11H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZICZYJUJEUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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